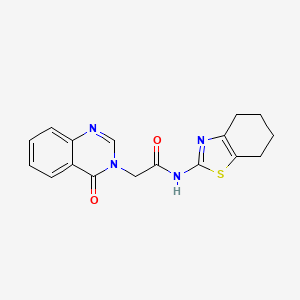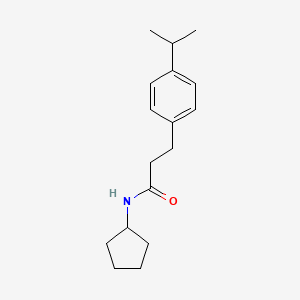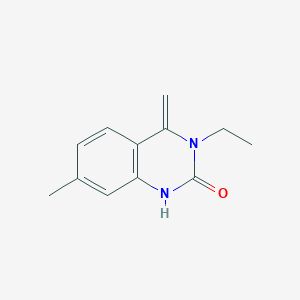![molecular formula C19H20F3N3O B4643895 N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4643895.png)
N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial signaling molecule in B-cell receptor (BCR) signaling and is involved in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies.
Mécanisme D'action
N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea binds irreversibly to BTK, inhibiting its activity and downstream signaling pathways. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea leads to decreased B-cell proliferation and survival, as well as increased apoptosis.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been well-tolerated and has shown no significant toxicity. N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has also been shown to penetrate the blood-brain barrier, suggesting potential efficacy in central nervous system (CNS) malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea is its specificity for BTK, which reduces the risk of off-target effects. N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has also shown promising results in preclinical studies, making it a potentially valuable tool for investigating the role of BTK in B-cell malignancies. However, one limitation of N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea is its irreversible binding to BTK, which may limit its use in certain experimental settings.
Orientations Futures
1. Investigating the efficacy of N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea in clinical trials for B-cell malignancies, including CLL and MCL.
2. Exploring the potential of N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea in combination with other agents, such as venetoclax and lenalidomide.
3. Investigating the potential of N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea in CNS malignancies.
4. Investigating the role of BTK in other malignancies and autoimmune diseases.
5. Developing more potent and selective BTK inhibitors based on the structure of N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea.
Applications De Recherche Scientifique
N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to tumor regression. N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has also been investigated in combination with other agents, such as venetoclax and lenalidomide, and has shown synergistic effects in preclinical models.
Propriétés
IUPAC Name |
1-[4-(pyrrolidin-1-ylmethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)15-4-3-5-17(12-15)24-18(26)23-16-8-6-14(7-9-16)13-25-10-1-2-11-25/h3-9,12H,1-2,10-11,13H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNKOFLOHIRDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4643826.png)
![tert-butyl 2-[(cyclopentylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4643827.png)
![ethyl 2-(3-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4643830.png)

![N-[3-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4643838.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4643843.png)
![N-[2-bromo-4-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4643866.png)
![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4643867.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4643876.png)
![4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4643879.png)
![2-[4-(3-propoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4643880.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]pyrimidine](/img/structure/B4643888.png)
